![molecular formula C17H21NO2S B2882762 Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate CAS No. 350990-06-6](/img/structure/B2882762.png)
Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C17H21NO2S and a molecular weight of 303.42 . It is used for research purposes .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate, has been a topic of interest in recent years . Various methods have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . Attached to this ring is a butylphenyl group and an ethyl carboxylate group .Chemical Reactions Analysis
Thiophene derivatives, including Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with alkyne moieties, leading to the formation of new thiophenes . They can also undergo nucleophilic substitution reactions .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives have been proven to be effective drugs with respect to their biological and physiological functions such as anti-inflammatory . This makes them valuable in the development of new anti-inflammatory medications.
Anticancer Activity
Some thiophene derivatives have shown anticancer activity . This suggests that Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate could potentially be used in the development of new anticancer drugs.
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This means that Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate could potentially be used in the development of new materials that resist corrosion.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate could be used in the development of new organic semiconductors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate could potentially be used in the development of new OLEDs.
Future Directions
The synthesis and investigation of new thiophene derivatives, including Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate, continue to be a topic of interest in medicinal chemistry. These compounds have shown promising pharmacological properties, making them potential candidates for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been reported to possess a wide range of therapeutic properties . They are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that the biological activity of thiophene derivatives can be significantly affected by changing the substituents at position-2 of the thiophene ring .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of therapeutic properties .
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially affect the bioavailability of Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate.
Result of Action
It is known that thiophene derivatives have a wide range of therapeutic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It is also advised to use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-5-6-12-7-9-13(10-8-12)14-11-21-16(18)15(14)17(19)20-4-2/h7-11H,3-6,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDROUQJHOPHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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